N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has various substituents including 3,5-dimethylphenyl, 4-methoxyphenyl, and a carboxamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the attachment of the various substituents. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with the various substituents attached at the specified positions. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific substituents and their positions on the pyrimidine ring. For example, the carboxamide group might be involved in acid-base reactions, while the aromatic rings could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings .Scientific Research Applications
Synthesis and Biological Activities
Novel Heterocyclic Compounds for Pharmacological Use : Research highlights the synthesis of novel compounds, including derivatives similar to the chemical , for potential anti-inflammatory, analgesic, and COX-2 inhibitory activities. These compounds have been designed through sophisticated synthetic pathways, incorporating elements like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrating significant biological activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antidiabetic Screening : Compounds structurally related to the mentioned molecule have been synthesized and evaluated for their in vitro antidiabetic activity, specifically targeting α-amylase inhibition. This represents a promising approach to discovering new therapeutic agents for managing diabetes (J. Lalpara, M. Vachhani, S. Hadiyal, S. Goswami, G. Dubal, 2021).
Material Science and Synthesis Techniques
Electrochromic Aromatic Polyamides : The development of novel aromatic polyamides with specific substituents, exhibiting electrochromic properties, showcases the application of similar chemical frameworks in creating materials with potential use in electronic displays and smart windows (Cha-Wen Chang, Guey‐Sheng Liou, 2008).
Polymer Synthesis for Advanced Materials : Utilizing related compounds as building blocks, researchers have synthesized polymers with exceptional thermal stability and solubility, illustrating the potential of such chemicals in creating high-performance materials for various industrial applications (Chin-Ping Yang, Jiun-Hung Lin, 1995; Chin‐Ping Yang, Jiun-Hung Lin, 1994).
Safety and Hazards
Future Directions
The study of novel pyrimidine derivatives is a rich field of research, with potential applications in areas such as medicinal chemistry and materials science. Future research could involve investigating the biological activity of this compound, or studying its physical and chemical properties in more detail .
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-12-9-13(2)11-16(10-12)23-20(25)18-14(3)22-21(26)24-19(18)15-5-7-17(27-4)8-6-15/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAMAZUQBOYNGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)OC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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